4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol
Description
The compound 4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol features a complex heterocyclic scaffold comprising a benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Key structural attributes include:
- A chloro substituent at position 7.
- A thiophen-3-yl group at position 4.
- A 2-methoxyphenol moiety at position 4.
Properties
IUPAC Name |
4-(9-chloro-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-26-20-8-12(2-4-18(20)25)16-10-17-15-9-14(22)3-5-19(15)27-21(24(17)23-16)13-6-7-28-11-13/h2-9,11,17,21,25H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGKSELMQKKXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CSC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.81 g/mol. The presence of multiple functional groups, including a methoxyphenol and a thiophene moiety, suggests diverse interactions with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including compounds similar to the one . For instance, the cytotoxic effects were evaluated against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) using the MTT assay. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented extensively. Compounds structurally related to the target compound exhibited potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For example, certain derivatives showed IC50 values in the low micromolar range against COX-2, indicating strong anti-inflammatory activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Pyrazole derivatives have demonstrated activity against various bacterial strains and fungi. Studies suggest that modifications in the thiophene ring can enhance antimicrobial efficacy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression by binding to their active sites.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
- Modulation of Signaling Pathways : The interaction with specific signaling pathways involved in cell proliferation and inflammation is a critical area for ongoing research.
Case Studies
Several case studies have highlighted the efficacy of pyrazole-based compounds:
- A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anti-inflammatory activity .
- Another investigation focused on the synthesis and biological evaluation of thiophene-containing pyrazoles against human cancer cell lines. This study reported promising results with enhanced selectivity towards cancer cells compared to normal cells .
Data Summary
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that can include cyclization processes and functional group modifications. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Example Synthesis Pathway:
- Starting Materials: Appropriate thiophenes and substituted phenols.
- Reagents: Use of chlorinating agents and cyclization catalysts.
- Conditions: Controlled temperature and solvent environments to optimize yield.
Biological Activities
Research indicates that compounds similar to 4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol exhibit a range of biological activities:
Anticancer Properties
Studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis in tumor cells.
- Inhibition of angiogenesis, which is crucial for tumor growth.
Antimicrobial Activity
The compound has demonstrated potential as an antimicrobial agent against various pathogens. For instance:
- In vitro studies have reported activity against Escherichia coli and Pseudomonas aeruginosa, suggesting its use in treating bacterial infections.
Anti-inflammatory Effects
Research indicates that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, making it a candidate for further studies in inflammatory diseases.
Case Studies
Several studies have documented the effects of similar compounds on various biological targets:
- Study on Anticancer Activity: A study published in Molecules explored the synthesis of related pyrazolo compounds and their efficacy against cancer cell lines, demonstrating significant cytotoxicity at specific concentrations .
- Antimicrobial Research: Another investigation assessed the antibacterial efficacy of thiophene derivatives against common bacterial strains, showing promising results that warrant further exploration .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Electronic Effects: Thiophene vs. Furan: The target compound’s thiophen-3-yl group (vs. Methoxy vs. Ethoxy: Ethoxy groups () may reduce polarity compared to methoxy analogs, affecting membrane permeability .
Steric and Positional Variations :
- Trimethoxyphenyl () introduces significant steric bulk and hydrogen-bonding capacity, likely impacting target selectivity .
- Dual Methoxy substituents () at para/meta positions could optimize binding in asymmetric pockets .
Halogen Effects :
- Chloro (target compound) vs. Bromo (): Bromine’s larger atomic radius and higher molecular weight may alter binding kinetics or metabolic stability .
Q & A
Basic: What synthetic strategies are commonly employed to construct the benzo[e]pyrazolo[1,5-c][1,3]oxazin core in this compound?
The benzo[e]pyrazolo[1,5-c][1,3]oxazin core is typically synthesized via cyclization reactions. For example, Biginelli reactions under acidic conditions can facilitate the formation of fused heterocycles, as seen in the synthesis of pyrazolo[3,4-d]pyridazines . Key intermediates, such as thiourea derivatives or hydrazine-containing precursors, are cyclized using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) to form the oxazine ring . Substituents like the thiophen-3-yl group are introduced via Suzuki coupling or nucleophilic aromatic substitution early in the synthesis to ensure regioselectivity .
Advanced: How do electronic and steric effects of substituents (e.g., thiophen-3-yl vs. phenyl) influence bioactivity?
The thiophen-3-yl group enhances π-π stacking interactions with biological targets compared to phenyl, as observed in SAR studies of similar pyrazolo-oxazine derivatives . For instance, halogenated thiophene substituents (e.g., chloro) improve lipophilicity and target binding affinity, while methoxy groups on the phenol ring modulate solubility and metabolic stability . Computational docking studies suggest that bulky substituents at the 5-position of the oxazine core may sterically hinder binding to enzymes like kinases or microbial targets .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Multi-spectral analysis is essential:
- IR spectroscopy identifies functional groups (e.g., C=O, N-H stretches) .
- NMR (¹H/¹³C) confirms regiochemistry, such as distinguishing between 5,10b-dihydro isomers .
- X-ray crystallography resolves absolute stereochemistry and hydrogen-bonding patterns in the solid state .
- Elemental analysis validates purity (>95% by combustion analysis) .
Advanced: What strategies address challenges in regioselective functionalization of the pyrazolo-oxazine moiety?
Regioselectivity issues arise during electrophilic substitutions due to competing reactive sites. Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and catalyst-controlled reactions (e.g., Pd-mediated cross-coupling) are effective . For example, selective chlorination at the 9-position is achieved using N-chlorosuccinimide (NCS) under inert conditions, avoiding over-halogenation . Computational modeling (DFT) predicts reactive sites to guide synthetic design .
Basic: Which in vitro assays are standard for evaluating biological activity in such compounds?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Antitubercular testing : Activity against M. tuberculosis H37Rv via resazurin microtiter assay (REMA) .
- Cytotoxicity screening : MTT assay on mammalian cell lines (e.g., HEK293) to assess therapeutic index .
Advanced: How can molecular docking elucidate interactions with biological targets?
Docking studies (e.g., AutoDock Vina) predict binding poses in enzymes like dihydrofolate reductase (DHFR) or cytochrome P450. For example, the methoxyphenol group forms hydrogen bonds with catalytic residues (e.g., Asp94 in DHFR), while the thiophen-3-yl group occupies hydrophobic pockets . MD simulations refine these models by assessing stability over 100-ns trajectories . Discrepancies between in silico predictions and experimental IC₀ values often highlight unaccounted solvent effects or protein flexibility .
Basic: What solvent systems optimize the final purification of this compound?
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) separates regioisomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities .
Advanced: How do tautomeric equilibria in the pyrazolo-oxazine core affect reactivity?
The 5,10b-dihydro-1H configuration allows for keto-enol tautomerism, influencing nucleophilic attack sites. For example, enol forms stabilize intermediates during alkylation, while keto forms favor electrophilic substitutions. ¹³C NMR in DMSO-d₆ detects tautomeric shifts (Δδ ~2–3 ppm for carbonyl carbons) . Controlling tautomerism via pH adjustment (e.g., acetic acid buffer) improves reaction yields in subsequent functionalization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
